molecular formula C33H48N4O21 B1495418 GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP CAS No. 1858223-99-0

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP

Cat. No.: B1495418
CAS No.: 1858223-99-0
M. Wt: 836.7 g/mol
InChI Key: LQCFVBAMHWMDAT-PQEAEXJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is a synthetic glycoside designed for glycobiology research. Its structure comprises an N-acetylglucosamine (GlcNAc) residue beta(1-3)-linked to N-acetylgalactosamine (GalNAc), which is alpha-linked to a para-nitrophenyl (pNP) reporter group. A sialic acid (Neu5Ac) is attached via an alpha(2-6) linkage to the GalNAc moiety . This compound mimics natural sialylated O-glycan structures, particularly those found in vertebrates, and is used to study enzyme specificity (e.g., sialidases, glycosyltransferases) and glycan-protein interactions . The pNP group enables spectrophotometric detection of enzymatic activity, making it valuable for kinetic assays .

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N4O21/c1-12(40)34-21-17(43)8-33(32(49)50,58-29(21)24(45)18(44)9-38)53-11-20-26(47)28(57-30-22(35-13(2)41)27(48)25(46)19(10-39)55-30)23(36-14(3)42)31(56-20)54-16-6-4-15(5-7-16)37(51)52/h4-7,17-31,38-39,43-48H,8-11H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,49,50)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28+,29+,30-,31-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCFVBAMHWMDAT-PQEAEXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N4O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

836.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Core Disaccharide: Neu5Ac alpha(2-6) GalNAc-alpha-pNP

  • The initial step generally involves the enzymatic or chemical synthesis of the sialylated disaccharide Neu5Ac α2-6 linked to GalNAc conjugated with pNP.
  • Enzymatic sialylation is achieved using recombinant α-(2→6)-N-sialyltransferase from rat liver, which transfers Neu5Ac from CMP-Neu5Ac to the GalNAc-pNP acceptor with high regioselectivity and efficiency.
  • Chemical synthesis alternatives include glycosylation of protected GalNAc derivatives with activated Neu5Ac donors, but enzymatic methods offer superior regio- and stereoselectivity.

Addition of the β-GlcNAc (1-3) Linkage

  • The β1-3 linkage of GlcNAc to the sialylated GalNAc-pNP is typically introduced through enzymatic transglycosylation using β-N-acetylhexosaminidase enzymes with transglycosylation activity.
  • The enzyme BbhI from Bifidobacterium bifidum JCM 1254 has been identified as highly efficient and regioselective in transferring GlcNAc residues via β1-3 linkage to Gal residues in lactose analogs, and by extension, to GalNAc-pNP derivatives.
  • Reaction conditions optimized for maximal yield include phosphate buffer at pH 5.8, temperatures between 45-55°C, and specific substrate concentrations (e.g., 20 mM pNP-β-GlcNAc donor and 400 mM acceptor).

Purification and Characterization

  • After enzymatic synthesis, purification is commonly performed by chromatographic techniques such as HPLC to achieve ≥97% purity.
  • Characterization includes mass spectrometry, NMR spectroscopy, and HPLC analysis to confirm the structure and purity.

Detailed Research Findings and Data

Step Method Key Reagents/Enzymes Conditions Yield / Purity Notes
1 Enzymatic sialylation Rat liver α-(2→6)-N-sialyltransferase, CMP-Neu5Ac, GalNAc-α-pNP Equimolar CMP-Neu5Ac and acceptor, pH 7-8, 37°C High regioselectivity, quantitative conversion Efficient formation of Neu5Ac α2-6 GalNAc-pNP
2 Enzymatic transglycosylation BbhI β-N-acetylhexosaminidase, pNP-β-GlcNAc donor Phosphate buffer pH 5.8, 45-55°C, 1.5-4 h Yields up to 44.9-55.4% Strict regioselectivity for β1-3 linkage; first enzymatic synthesis of GalNAcβ1-3Lac analogs
3 Purification HPLC Standard chromatographic conditions ≥97% purity Confirmed by HPLC and spectroscopic methods

Alternative Chemical Approaches

  • Chemical glycosylation methods involve the use of protected sugar donors and acceptors with selective activation of anomeric centers.
  • For example, the synthesis of α-Neu5Ac-(2,6)-D-GalN3 building blocks has been optimized using O-methyl-S-[methyl(5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosyl)onate] dithiocarbonate as the donor and tert-butyldimethylsilyl-protected galactosamine acceptors.
  • This method yields high stereoselectivity (complete α-Neu5Ac) and good yields (~85%) for the disaccharide intermediate, which can be further elaborated chemically or enzymatically.
  • However, the complexity and multiple protection/deprotection steps make this approach less attractive for large-scale preparation compared to enzymatic synthesis.

Summary of Advantages and Limitations of Preparation Methods

Method Advantages Limitations
Enzymatic sialylation and transglycosylation High regio- and stereoselectivity; mild conditions; fewer protection steps; scalable Requires availability of specific enzymes; moderate yields in transglycosylation step
Chemical glycosylation Precise control over protecting groups; can prepare diverse analogs Multi-step; labor-intensive; lower overall yield; complex purification

Chemical Reactions Analysis

Types of Reactions

N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like periodate to cleave specific glycosidic bonds.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups.

    Substitution: Substitution reactions involve replacing functional groups with others, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Periodate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of aldehydes or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Key Applications

  • Enzymatic Assays
    • GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP serves as a substrate for various glycosidases and sialidases. Its structure allows researchers to study enzyme kinetics and specificity, which is crucial for understanding biochemical pathways involving glycoproteins and glycolipids .
  • Glycan-Based Diagnostics
    • The compound's unique glycosidic linkages make it a valuable tool in developing diagnostics for diseases associated with abnormal glycosylation patterns, such as cancer and autoimmune disorders. It can be used to identify specific lectin interactions that may indicate disease states .
  • Cell Signaling Research
    • This compound has been implicated in cell signaling processes, particularly in immune responses. By acting as a ligand for specific lectins, it can influence cell adhesion and communication, providing insights into how cells interact within the immune system .
  • Pathogen Recognition Studies
    • This compound is useful for studying how pathogens recognize and exploit glycan structures on host cells. This research enhances our understanding of infectious diseases and potential therapeutic targets.

Case Study 1: Enzyme Kinetics

A study utilized this compound to investigate the kinetics of sialidases from various pathogens. The results demonstrated significant differences in enzyme activity based on substrate structure, highlighting the importance of specific glycan configurations in enzymatic reactions .

Case Study 2: Diagnostic Development

Research focused on developing a diagnostic assay using this compound to detect cancer biomarkers through lectin affinity chromatography. The study found that altered binding patterns correlated with disease progression, suggesting potential clinical applications for early diagnosis.

Case Study 3: Immune Modulation

Another investigation explored how this compound influences T-cell activation and cytokine production. Findings indicated that this compound could modulate immune responses, providing insights into therapeutic strategies for autoimmune diseases .

Mechanism of Action

The mechanism of action of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl involves its interaction with specific enzymes and receptors. The compound can act as a substrate or inhibitor for glycosyltransferases and glycosidases, affecting glycosylation pathways and cellular processes. The molecular targets include enzymes involved in carbohydrate metabolism and cell surface receptors that recognize glycan structures.

Comparison with Similar Compounds

Structural Differences

The target compound is distinguished by its GlcNAc beta(1-3)GalNAc backbone and Neu5Ac alpha(2-6) modification. Key structural comparisons with analogous compounds include:

Compound Name Core Structure Sialylation Backbone Linkage Key Features
GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP GlcNAc-GalNAc Neu5Ac(α2-6) β(1-3) Mimics sialylated O-glycans; pNP reporter
Gal beta(1-4)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP Gal-GlcNAc Neu5Ac(α2-6) β(1-4) Type 2 LacNAc backbone; targets β1-4 galactosyltransferases
Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP Gal-GlcNAc Neu5Ac(α2-6) β(1-4) Sialylated LacNAc; binds SNA lectin
Gal beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP Gal-GalNAc Neu5Ac(α2-6) β(1-3) Core 1 O-glycan analog; lacks GlcNAc
  • Backbone Variations : The β(1-3) linkage in the target compound contrasts with β(1-4) in LacNAc-type analogs (e.g., Gal beta(1-4)GlcNAc). This difference influences enzyme specificity; β1-3 linkages are associated with type 1 chains (e.g., blood group antigens), while β1-4 defines type 2 chains (e.g., LacNAc) .
  • Sialylation Position : The Neu5Ac alpha(2-6) motif is conserved across compounds but attached to different sugars (GalNAc vs. Gal), affecting lectin binding. For example, SNA lectin strongly binds Neu5Ac(α2-6)Gal but shows weaker affinity when sialylation is on GalNAc .

Enzymatic Interactions

  • Sialidases : The target compound’s Neu5Ac(α2-6)GalNAc linkage is resistant to broad-specificity sialidases (e.g., Clostridium perfringens), which preferentially cleave α2-3 or α2-8 linkages. Specialized α2-6 sialidases (e.g., human NEU1) are required for hydrolysis .
  • Glycosyltransferases : The GlcNAc beta(1-3)GalNAc backbone is a substrate for β1-3 galactosyltransferases (e.g., C1GALT1 in O-glycan core 1 synthesis), whereas β1-4 galactosyltransferases (e.g., B4GALT1) act on LacNAc-type structures .
  • Lectin Binding : The Neu5Ac(α2-6)GalNAc motif is less commonly targeted by lectins compared to Neu5Ac(α2-6)Gal. For instance, SNA binds strongly to Neu5Ac(α2-6)Gal beta(1-4)GlcNAc but weakly to the target compound .

Key Research Findings

Vertebrate-Specific Sialylation : The Neu5Ac(α2-6)Gal/GalNAc motif is enriched in Chordata, reflecting evolutionary divergence in sialylation patterns .

Enzyme Specificity : Human ST6GalNAc isoforms show distinct preferences for GalNAc-alpha-pNP substrates depending on backbone linkages (β1-3 vs. β1-4) .

Diagnostic Utility: Compounds with Neu5Ac(α2-6)Gal beta(1-4)GlcNAc are used in lectin microarrays to profile serum glycans in diseases like hepatocellular carcinoma .

Biological Activity

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is a complex glycosylated compound that has garnered significant attention in biochemical research due to its diverse biological activities. This article explores the compound's synthesis, biological roles, applications in research, and relevant case studies.

Structure and Synthesis

This compound consists of three key sugar units: N-acetylglucosamine (GlcNAc), N-acetylneuraminic acid (Neu5Ac), and N-acetylgalactosamine (GalNAc), linked by specific glycosidic bonds. The molecular formula is C33H48N4O21C_{33}H_{48}N_{4}O_{21} with a molecular weight of approximately 836.75 g/mol. The synthesis typically involves multi-step glycosylation reactions, which can be achieved through both chemical and enzymatic methods, allowing for high specificity and yield .

Enzyme Substrate

This compound serves as a substrate for various glycosidases and sialidases, enzymes that play crucial roles in carbohydrate metabolism, cell signaling, and immune responses. These enzymes facilitate the breakdown of glycosidic bonds, enabling the study of enzyme kinetics and mechanisms in biological systems.

Cell Signaling and Immune Response

The compound has been shown to participate in cell signaling pathways and modulate immune responses. Its structure allows it to mimic natural substrates, making it valuable for studying interactions between glycans and glycan-binding proteins (lectins), which are essential for processes like cell adhesion and pathogen recognition .

Applications in Research

This compound is utilized across various research domains:

  • Biochemical Research : It aids in enzyme assays to investigate glycosylation processes.
  • Drug Development : The compound is integral to developing glycosylated drugs that enhance bioavailability and target specific cells effectively.
  • Diagnostics : It is employed in creating diagnostic tools for identifying diseases associated with glycan abnormalities.
  • Vaccine Formulation : The compound can improve immune responses by mimicking pathogen-associated glycans.
  • Food Industry : It has potential applications as a food additive to enhance flavor or preserve quality through its interactions with other compounds .

Study on Glycan Structures

A significant study identified various GalNAc-capped hybrid and complex N-glycans using advanced mass spectrometry techniques. This research highlighted the role of GalNAc-containing glycans in viral glycoproteins, emphasizing their importance in immunogenicity and immune response characterization .

Immunological Implications

Research has demonstrated that glycoconjugates like this compound are vital for pathogen recognition. For instance, studies on recombinant glycoproteins have shown how specific glycan structures influence immune responses, which could lead to improved vaccine designs targeting infectious diseases .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
Neu5Ac alpha(2-6)Gal beta(1-3)GlcNAc-beta-pNPSimilar sialic acid linkage but different backboneFocuses more on sialic acid interactions
Gal beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNPContains an additional galactose unitEmphasizes galactose's role in cell signaling
GlcNAc beta(1-4)Gal alpha-pNPDifferent linkage type (beta(1-4))Explores different enzymatic pathways

This comparative analysis underscores the unique structural features of this compound that may influence its biological activity and applications in research.

Q & A

Q. How is GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP structurally characterized for use in enzymatic assays?

The compound’s structure includes a terminal Neu5Ac residue linked α2-6 to GalNAc, which is further β1-3-linked to GlcNAc. The para-nitrophenyl (pNP) group acts as a chromogenic reporter, enabling real-time detection of enzyme activity via absorbance at 400 nm upon cleavage. Structural validation is achieved through nuclear magnetic resonance (NMR) for linkage confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>97% as per TCI specifications) .

Q. What is the role of the pNP group in studying glycosidase or sialidase activity?

The pNP group serves as a quantifiable leaving group. Enzyme-catalyzed hydrolysis of the glycosidic bond releases free pNP, detectable spectrophotometrically. This allows precise measurement of kinetic parameters (e.g., KmK_m, VmaxV_{max}) and substrate specificity profiling .

Q. How does this compound differentiate between α2-3- and α2-6-linked sialic acid residues in enzymatic studies?

The α2-6 linkage of Neu5Ac to GalNAc mimics natural substrates of human-adapted enzymes (e.g., influenza hemagglutinins). Competitive assays with α2-3-linked analogs or site-directed mutagenesis of enzyme active sites can resolve linkage-specific activity. Mass spectrometry (MS) further distinguishes fragmentation patterns unique to α2-6 linkages .

Advanced Research Questions

Q. How can contradictory data on enzyme specificity be resolved when using this compound?

Contradictions may arise from variations in assay conditions (e.g., pH, cofactors) or enzyme isoforms. Cross-validation using orthogonal methods is critical:

  • MS/MS analysis : Oxonium ions (e.g., m/zm/z 292 for Neu5Ac) and their intensity ratios confirm linkage specificity .
  • Molecular dynamics (MD) simulations : Predict binding affinities by modeling interactions between the compound’s Neu5Acα2-6GalNAc motif and enzyme active sites .
  • Inhibition assays : Use synthetic analogs (e.g., Neu5Acα2-3 variants) to test competitive inhibition .

Q. What experimental design considerations are critical for studying host-pathogen interactions with this compound?

The compound’s Neu5Acα2-6GalNAc motif is relevant for probing viral receptors (e.g., influenza A hemagglutinin). Key considerations include:

  • Glycan array screening : Compare binding avidity to α2-3-linked glycans to assess species specificity (avian vs. human adaptation) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics of viral proteins to immobilized glycans .
  • Structural biology : Co-crystallization with viral proteins to resolve atomic-level interactions .

Q. How can the compound’s fragmentation patterns in mass spectrometry inform glycan structural analysis?

Collision-induced dissociation (CID) generates diagnostic ions:

  • GlcNAcβ1-3GalNAc backbone : Y- and B-ions confirm the core disaccharide.
  • Neu5Acα2-6 linkage : Dominant m/zm/z 292 (Neu5Ac) and absence of cross-ring fragments distinguish α2-6 from α2-3 linkages. MD simulations (e.g., 2 μs trajectories) reveal proton transfer mechanisms that favor cleavage at GlcNAc-GalNAc bonds in α2-6-linked structures .

Methodological Resources

TechniqueApplicationKey References
Colorimetric Assays Quantify pNP release for enzyme kineticsPhenol-sulfuric acid method for sugar quantification
Tandem MS Linkage-specific fragmentation analysisOxonium ion profiling and CID
MD Simulations Predict glycan-enzyme interaction dynamicsSimulations of GlcNAcβ1-3[Neu5Acα2-6]GalNAc
SPR/Glycan Arrays Binding avidity and specificity studiesInfluenza receptor studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.